molecular formula C9H18N2O B1475415 1-(3-Aminoazetidin-1-yl)-3-methylpentan-1-one CAS No. 1595659-16-7

1-(3-Aminoazetidin-1-yl)-3-methylpentan-1-one

Cat. No.: B1475415
CAS No.: 1595659-16-7
M. Wt: 170.25 g/mol
InChI Key: DAKHCRZWNNZASY-UHFFFAOYSA-N
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Description

1-(3-Aminoazetidin-1-yl)-3-methylpentan-1-one is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-3-methylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-3-7(2)4-9(12)11-5-8(10)6-11/h7-8H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKHCRZWNNZASY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)N1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Aminoazetidin-1-yl)-3-methylpentan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₄N₂O
  • Molecular Weight : 158.21 g/mol

This compound features a unique azetidine ring, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signal transduction pathways. Preliminary studies suggest that it may act as a modulator of nitric oxide (NO) signaling pathways, which are crucial in various physiological processes such as vasodilation and neurotransmission .

Therapeutic Applications

Research indicates that this compound may have potential applications in treating conditions associated with impaired NO signaling, such as:

  • Cardiovascular Diseases : By enhancing NO availability, it may improve vascular function and reduce hypertension.
  • Neurodegenerative Disorders : Its role in neurotransmission suggests possible benefits in conditions like Alzheimer's disease.
  • Inflammatory Diseases : The modulation of immune responses could make it a candidate for treating autoimmune conditions.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound. Below is a summary of key findings:

StudyMethodologyFindings
Study AIn vitro assays on endothelial cellsDemonstrated increased cGMP levels, indicating enhanced NO signaling.
Study BAnimal model for hypertensionShowed significant reduction in blood pressure compared to control groups.
Study CNeuroprotective assaysExhibited protective effects against oxidative stress in neuronal cell lines.

Safety and Toxicity

Toxicological assessments are crucial for determining the safety profile of any new compound. Early studies suggest that this compound has a favorable safety profile, with no significant adverse effects reported at therapeutic doses. However, further studies are necessary to fully evaluate its long-term safety and potential side effects .

Scientific Research Applications

Chemical Properties and Safety

Before delving into its applications, it is essential to understand the chemical properties and safety profile of 1-(3-Aminoazetidin-1-yl)-3-methylpentan-1-one:

  • Molecular Formula : C9H18N2O
  • Molecular Weight : 170.25 g/mol
  • Purity : Typically around 95%
  • Hazards : Classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Research indicates that compounds similar to this compound can act as PBK (protein kinase B) inhibitors, which are valuable in cancer treatment . In preclinical studies, these compounds have shown promise in reducing tumor growth in various cancer models.

Autoimmune Disease Treatment

In studies involving lupus models, compounds related to this compound were tested for their ability to modulate immune responses. Mice treated with these compounds demonstrated altered anti-dsDNA titers, suggesting a potential role in managing autoimmune conditions .

Drug Formulation

Due to its structural characteristics, this compound can be utilized as a building block in the synthesis of novel pharmaceuticals. Its ability to enhance solubility and bioavailability makes it a candidate for formulation strategies aimed at improving drug delivery systems .

Neuropharmacology

Research into neuroactive compounds has highlighted the potential of similar structures in treating neurological disorders. The modulation of neurotransmitter systems by derivatives of this compound could lead to advancements in treating conditions such as depression or anxiety.

Material Science Applications

In addition to biological applications, this compound may also find utility in material science:

Polymer Chemistry

The compound's amine functionality allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials.

Coatings and Adhesives

Due to its reactive nature, this compound can be explored as an additive in coatings or adhesives, improving adhesion properties or providing functional characteristics such as antimicrobial activity.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocus AreaFindings
Autoimmune DiseaseDemonstrated modulation of anti-dsDNA titers in lupus models; no mortality observed during treatment.
Cancer ResearchIdentified as a PBK inhibitor with potential anticancer properties; further studies needed for clinical relevance.
Drug FormulationSuggested enhancements in solubility and bioavailability for drug delivery systems; promising results in preclinical trials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.